Decyl 2-chloroacetate chemical properties
Decyl 2-chloroacetate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Decyl 2-chloroacetate
Introduction
Decyl 2-chloroacetate (CAS No: 6974-05-6) is a bifunctional organic compound that serves as a valuable and versatile intermediate in synthetic chemistry.[1] As an ester derived from 1-decanol and chloroacetic acid, it possesses two distinct reactive centers: the ester carbonyl group and the electrophilic α-carbon bearing a chlorine atom.[1] This dual reactivity makes it a strategic building block for introducing a C12 lipophilic tail along with a reactive handle for further molecular elaboration.
This guide is intended for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the physicochemical properties, synthesis, core reactivity, and potential applications of Decyl 2-chloroacetate. The narrative emphasizes the mechanistic principles behind its reactions and its utility as a tool in the design and synthesis of complex molecules.
Section 1: Physicochemical and Structural Properties
Decyl 2-chloroacetate is a colorless to pale yellow liquid, characterized by a faint, sweet, or fruity odor.[1] The long ten-carbon alkyl chain (decyl group) renders the molecule significantly hydrophobic, resulting in low solubility in water but good solubility in common organic solvents such as ethanol, diethyl ether, and other nonpolar solvents.[1]
Chemical Structure
The structure of Decyl 2-chloroacetate features a chloroacetyl moiety esterified with a decyl alcohol. The key reactive sites are the carbonyl carbon of the ester and the adjacent carbon atom bonded to the chlorine.
Caption: Chemical structure of Decyl 2-chloroacetate.
Core Properties Summary
The following table summarizes the key quantitative properties of Decyl 2-chloroacetate.
| Property | Value | Reference(s) |
| CAS Number | 6974-05-6 | [1][2][3][4] |
| Molecular Formula | C12H23ClO2 | [1][2][3][5] |
| Molecular Weight | 234.76 g/mol | [2][3][4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 274.5 °C at 760 mmHg | [2][3][6] |
| Density | 0.972 g/cm³ | [2][3][6] |
| Refractive Index | 1.444 | [2][3][6] |
| Flash Point | 147.2 °C | [2][3][6] |
| Vapor Pressure | 0.00539 mmHg at 25 °C | [2] |
Section 2: Synthesis and Manufacturing
The most direct and common method for synthesizing Decyl 2-chloroacetate is through the Fischer-Speier esterification of 1-decanol with chloroacetic acid. This acid-catalyzed reaction involves the formation of a tetrahedral intermediate followed by the elimination of water to yield the final ester product.
Caption: General workflow for the synthesis of Decyl 2-chloroacetate.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a standard procedure for the synthesis of Decyl 2-chloroacetate.
Materials:
-
1-Decanol
-
Chloroacetic acid[7]
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Charging Reactants: To the flask, add 1-decanol (1.0 eq), chloroacetic acid (1.1 eq), and toluene (approx. 2 mL per gram of 1-decanol).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq).
-
Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Workup:
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted chloroacetic acid), and finally with brine.
-
Causality: The bicarbonate wash is crucial to prevent product hydrolysis during storage and to simplify purification. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the toluene. The crude product can be further purified by vacuum distillation to yield pure Decyl 2-chloroacetate.
Section 3: Core Reactivity and Mechanistic Insights
The utility of Decyl 2-chloroacetate stems from its two reactive sites, which can often be addressed under different reaction conditions.
Reactions at the Ester Carbonyl: Nucleophilic Acyl Substitution
Like all esters, Decyl 2-chloroacetate undergoes nucleophilic acyl substitution.[8] In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the decyloxy group (-O-Decyl).
Key Reactions:
-
Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed back to 1-decanol and chloroacetic acid.[9][10] Base-catalyzed hydrolysis (saponification) is irreversible as the carboxylate salt is formed.
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the decyl group for a different alkyl group.
-
Aminolysis: Reaction with ammonia or primary/secondary amines can form 2-chloroacetamide derivatives.[11]
Caption: Mechanism of base-catalyzed ester hydrolysis.
Reactions at the α-Carbon: Nucleophilic Substitution (SN2)
The chlorine atom on the carbon adjacent (alpha) to the carbonyl group makes this position highly electrophilic and susceptible to nucleophilic attack. The chlorine is an excellent leaving group, facilitating SN2 reactions. This reactivity is central to its role as an alkylating agent.
Key Reactions:
-
With N-Nucleophiles: Reaction with primary or secondary amines yields N-substituted glycine decyl esters, which are precursors to amino acids and other pharmaceutically relevant scaffolds.[12][13]
-
With S-Nucleophiles: Reaction with thiols or thiolate anions produces thioethers.
-
With O-Nucleophiles: Reaction with carboxylates (e.g., in a Williamson ether synthesis-type reaction) forms new ester linkages.
-
With C-Nucleophiles: Reaction with enolates can be used to form new carbon-carbon bonds.[14]
Caption: Generalized SN2 reaction at the α-carbon.
Section 4: Applications in Research and Drug Development
The unique chemical properties of Decyl 2-chloroacetate make it a valuable tool for chemists, particularly in the pharmaceutical industry.
-
Synthetic Building Block: It serves as a bifunctional linker. A nucleophile can be added at the α-carbon, followed by hydrolysis of the ester to unmask a carboxylic acid, enabling further transformations (e.g., amide bond formation).
-
Fragment-Based Drug Discovery (FBDD): The molecule can be considered a "reactive fragment." The decyl chain provides lipophilicity to engage with hydrophobic pockets in biological targets, while the reactive chloroacetyl group can be used to form covalent bonds with nucleophilic residues (like cysteine or lysine) for target identification or as a starting point for growing the fragment into a more potent lead compound.[15]
-
Synthesis of Functionalized Materials: The reaction with tertiary amines produces quaternary ammonium salts. With a long decyl chain, these molecules have surfactant properties and are investigated as phase-transfer catalysts and antimicrobial agents.
-
Precursor to Heterocycles: As a 1,3-dielectrophile (after reaction with a nucleophile at the α-carbon, the carbonyl carbon is still electrophilic), it can be used in condensation reactions to build various heterocyclic ring systems.
Section 5: Analytical Characterization (Predicted)
-
¹H NMR:
-
A sharp singlet integrating to 2H around δ 4.0-4.2 ppm, corresponding to the α-protons (-CH₂Cl).
-
A triplet integrating to 2H around δ 4.1-4.3 ppm for the methylene protons of the decyl chain attached to the ester oxygen (-OCH₂-).
-
A multiplet around δ 1.6-1.7 ppm for the β-protons of the decyl chain.
-
A broad multiplet for the remaining methylene groups of the decyl chain around δ 1.2-1.4 ppm.
-
A triplet integrating to 3H around δ 0.8-0.9 ppm for the terminal methyl group of the decyl chain.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (~167 ppm).
-
A signal for the ester methylene carbon (-OCH₂) around 66 ppm.
-
A signal for the chlorinated α-carbon (-CH₂Cl) around 41 ppm.
-
A series of signals for the decyl chain carbons between ~22-32 ppm.
-
A signal for the terminal methyl carbon around 14 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band around 1750-1770 cm⁻¹ characteristic of the ester C=O stretch.
-
C-O stretching bands in the 1150-1250 cm⁻¹ region.
-
A C-Cl stretching band in the 600-800 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show a molecular ion peak (M⁺). A characteristic feature would be the M+2 peak at approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).
-
Section 6: Safety and Handling
While specific toxicity data for Decyl 2-chloroacetate is limited, its chemical nature suggests hazards based on its constituent parts and analogous compounds.
-
Hazards:
-
Recommended Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
References
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